2-Methyl-7-(2-methylene-1-oxobutyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
2-Methyl-7-(2-methylene-1-oxobutyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound belonging to the benzoxazine family Benzoxazines are known for their diverse applications in materials science, particularly in the development of high-performance polymers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(2-methylene-1-oxobutyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and a primary amine under acidic or basic conditions.
Introduction of the Methylene Group: The methylene group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.
Addition of the Propyl Group: The propyl group can be added through an alkylation reaction using a suitable alkyl halide and a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(2-methylene-1-oxobutyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylene group or the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazines.
Scientific Research Applications
2-Methyl-7-(2-methylene-1-oxobutyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(2-methylene-1-oxobutyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-propyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the methylene and oxobutyl groups.
7-(2-methylene-1-oxobutyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl group at position 2.
2-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one: Lacks the propyl group at position 4.
Uniqueness
The presence of the methylene, oxobutyl, and propyl groups in 2-Methyl-7-(2-methylene-1-oxobutyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one imparts unique chemical and physical properties, making it distinct from other benzoxazine derivatives
Properties
CAS No. |
135420-36-9 |
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Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
2-methyl-7-(2-methylidenebutanoyl)-4-propyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H21NO3/c1-5-9-18-14-8-7-13(16(19)11(3)6-2)10-15(14)21-12(4)17(18)20/h7-8,10,12H,3,5-6,9H2,1-2,4H3 |
InChI Key |
OLQCNWQRBCMVHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C(=O)C(=C)CC)OC(C1=O)C |
Origin of Product |
United States |
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